Tazadolene
Description
Structure
3D Structure
Properties
CAS No. |
87936-75-2 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidenecyclohexyl]azetidine |
InChI |
InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13+ |
InChI Key |
DOWWDQZIFWLREB-FYWRMAATSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Mechanism Therapeutics: Engineering Non-Narcotic Analgesics with Antidepressant Activity
Topic: Content Type: Technical Whitepaper / Experimental Guide Audience: Drug Discovery Scientists, Pharmacologists, and Translational Researchers
Executive Summary: The Clinical Imperative
The convergence of chronic pain and major depressive disorder (MDD) represents a critical failure point in current pharmacotherapy. Conventional opioids ("narcotics") carry unacceptable risks of respiratory depression and addiction, while NSAIDs face a "ceiling effect" in neuropathic pain.
This guide details the development framework for Non-Narcotic, Dual-Action Agents —compounds that simultaneously modulate nociceptive transmission and affective processing. The archetypal mechanism targets the Monoaminergic Descending Inhibitory Pathways (via SERT/NET/DAT inhibition) while concurrently stabilizing neuronal excitability (via Voltage-Gated Sodium/Calcium Channel blockade).
Target Profile:
-
Primary Mechanism: Triple (SNDRI) or Dual (SNRI) Reuptake Inhibition.
-
Secondary Mechanism:
or channel blockade (anticonvulsant-like). -
Exclusion Criteria: Zero affinity for
-opioid receptors (MOR).
Mechanistic Rationale: The "Dual-Hit" Hypothesis
To achieve analgesia without narcosis, the candidate molecule must bypass the opioid receptor system entirely. Instead, it must recruit the body's endogenous pain-suppressing systems.
The Descending Inhibitory Pathway
Chronic pain is often sustained by a failure of descending inhibition. Serotonin (5-HT) and Norepinephrine (NE) projected from the brainstem (Periaqueductal Gray/Rostral Ventromedial Medulla) to the spinal dorsal horn normally inhibit nociceptive input.
-
Analgesia: Increasing synaptic 5-HT/NE levels inhibits Substance P release and hyperpolarizes second-order neurons.
-
Antidepressant Activity: Enhancing 5-HT/NE in the limbic system (Hippocampus/Amygdala) reverses the affective dimensions of pain (anhedonia, despair).
Pathway Visualization
The following diagram illustrates the dual-action mechanism where a single agent targets both the spinal gate (pain) and supraspinal centers (mood).
Caption: Dual-mechanism action: Monoamine reuptake inhibition enhances descending inhibition (analgesia) and limbic signaling (mood), while ion channel blockade dampens peripheral sensitization.
Experimental Protocols: Validation Pipeline
Phase 1: In Vitro Screening (The "Exclusion" Step)
Before in vivo testing, the compound must be profiled to ensure it is not an opioid and is a reuptake inhibitor.
Protocol 1.1: Radioligand Binding & Functional Uptake
-
Objective: Confirm SNRI/SNDRI activity and exclude Opioid affinity.
-
Method:
-
Opioid Exclusion: Displace [3H]-DAMGO from CHO cells expressing human
-opioid receptors. Success Criterion: (No binding). -
Uptake Inhibition: Incubate synaptosomes with [3H]-5-HT and [3H]-NE. Measure reduction in radioactivity uptake. Success Criterion:
.
-
Phase 2: The Comorbidity Model (In Vivo Core)
Standard analgesic models (Hot Plate) fail to capture the affective component. You must use a Neuropathic Pain-Induced Depression Model .
Protocol 2.1: Chronic Constriction Injury (CCI) + Forced Swim Test (FST) This protocol validates if the drug reverses pain and the depression secondary to that pain.
Step-by-Step Methodology:
-
Induction (Day 0):
-
Anesthetize rat (Isoflurane). Expose the sciatic nerve at mid-thigh level.
-
Loosely ligate the nerve with 4-0 chromic gut sutures (4 ligatures, 1mm apart).
-
Control: Sham surgery (expose nerve but do not ligate).
-
-
Development (Days 1-14):
-
Animals develop mechanical allodynia (pain) and depressive-like behaviors due to chronic stress.
-
-
Assessment A: Mechanical Allodynia (Von Frey Test) - Day 14:
-
Place rat on wire mesh. Apply calibrated filaments to the plantar surface.
-
Endpoint: Calculate 50% withdrawal threshold.
-
Validation: CCI rats show threshold < 4g; Sham > 10g.
-
-
Treatment (Day 15-21):
-
Administer Test Compound (e.g., 10-30 mg/kg p.o.) daily.
-
-
Assessment B: Depressive Behavior (Forced Swim Test) - Day 22:
-
Place rat in a cylinder (water temp 25°C) for 6 minutes.
-
Endpoint: Measure "Immobility Time" (floating without struggle) in the last 4 minutes.
-
Causality: High immobility = Behavioral Despair (Depression). Effective dual-action drugs will reduce immobility and increase pain thresholds.
-
Phase 3: Safety & Abuse Liability
To claim "Non-Narcotic" status, you must prove the absence of reward properties.
Protocol 3.1: Conditioned Place Preference (CPP)
-
Apparatus: Two-chamber box (Black vs. White).
-
Conditioning: Pair Drug with Chamber A and Vehicle with Chamber B over 4 days.
-
Test: Allow free access. Measure time spent in Drug-paired chamber.
-
Result Interpretation:
-
Opioids: Significant increase in time spent in Drug chamber (Reward).
-
Target Agent: No significant difference vs. Vehicle (Neutral).
-
Data Presentation & Interpretation
Quantitative Benchmarks
The following table summarizes the expected profile of a successful candidate (e.g., a Nefopam analog) versus controls.
| Parameter | Test Method | Ideal Candidate | Opioid (Morphine) | TCA (Amitriptyline) |
| Analgesic Potency | Von Frey (CCI Model) | High (Reverses Allodynia) | High | Moderate |
| Antidepressant Efficacy | FST (Immobility Time) | Significant Reduction | No Effect / Sedation | Significant Reduction |
| Opioid Receptor Affinity | Radioligand Binding | None ( | High ( | Low/None |
| Abuse Potential | CPP (Place Preference) | Neutral | Strong Preference | Neutral |
| Motor Coordination | Rotarod | Intact | Impaired (Sedation) | Impaired (Sedation) |
Screening Workflow Diagram
This flowchart guides the decision-making process for advancing a hit compound.
Caption: Sequential screening logic ensures only non-opioid, dual-efficacy compounds progress to safety testing.
References
-
Nefopam: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain. Source: Indian Journal of Palliative Care URL:[Link]
-
Rediscovery of Nefopam for the Treatment of Neuropathic Pain. Source: Korean Journal of Pain URL:[1][Link]
-
Pain and depression comorbidity: a preclinical perspective. Source: Behavioral and Brain Functions URL:[Link]
-
Antidepressants as analgesics: an overview of central and peripheral mechanisms of action. Source: Journal of Psychiatry & Neuroscience URL:[Link]
-
Determinants of drug effects in preclinical assays of pain-related behavioral depression. Source: Journal of Pain URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of Tazadolene Scaffolds via Enamine Formation with 3-Amino-1-Propanol
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of the Tazadolene scaffold, specifically focusing on the enamine formation step using 3-amino-1-propanol .
Executive Summary
Tazadolene (U-53,996) is a non-opioid analgesic featuring a characteristic 1-(2-benzylidenecyclohexyl)azetidin-3-ol core. While the industrial "gold standard" synthesis typically utilizes pre-formed 3-hydroxyazetidine, this guide details an alternative "De Novo Ring Construction" strategy.
This protocol focuses on the reaction of 2-benzylidenecyclohexanone with 3-amino-1-propanol . This route proceeds via a critical enamine/imine intermediate , followed by reduction and intramolecular cyclization.
Critical Chemical Insight: The use of 3-amino-1-propanol (a linear 3-carbon amine) yields the des-hydroxy analog of Tazadolene (1-(2-benzylidenecyclohexyl)azetidine) upon cyclization. To synthesize authentic Tazadolene (containing the 3-hydroxyl group), the protocol is mechanistically identical but requires 3-amino-1,2-propanediol (isoserinol) as the amine source. This guide uses 3-amino-1-propanol as the model reagent as requested, with annotations for the hydroxylated variant.
Strategic Analysis & Mechanism
The Enamine Advantage
Synthesizing the Tazadolene core via enamine formation offers distinct advantages over direct alkylation:
-
Thermodynamic Control: The formation of the enamine drives the removal of water, shifting the equilibrium toward the product.
-
Stereoelectronic Effects: The bulky benzylidene group at the C2 position of the cyclohexanone ring creates steric strain. Enamine formation relieves some of this strain through conjugation, though it requires forcing conditions (Dean-Stark) to complete.
-
Atom Economy: This route allows for the use of inexpensive linear amines (like 3-amino-1-propanol) rather than expensive, unstable azetidine heterocycles.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the ketone precursor to the final azetidine scaffold.
Caption: Step-wise construction of the Tazadolene scaffold via enamine intermediate and subsequent ring closure.
Experimental Protocols
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-Benzylidenecyclohexanone | 186.25 | 1.0 | Electrophile / Core Scaffold |
| 3-Amino-1-propanol | 75.11 | 1.2 | Nucleophile / Amine Source |
| p-Toluenesulfonic Acid (pTSA) | 172.20 | 0.05 | Catalyst |
| Toluene | 92.14 | Solvent | Azeotropic water removal |
| Sodium Cyanoborohydride | 62.84 | 1.5 | Reducing Agent (Step 2) |
| Tosyl Chloride (TsCl) | 190.65 | 1.2 | Leaving Group Activation (Step 3) |
Protocol Phase I: Enamine Formation
This step forms the critical C-N bond. Note that the product exists in tautomeric equilibrium between the enamine and imine forms, heavily influenced by the conjugated benzylidene system.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
Charging: Add 2-benzylidenecyclohexanone (18.6 g, 100 mmol) and toluene (250 mL) to the flask.
-
Amine Addition: Add 3-amino-1-propanol (9.0 g, 120 mmol) and a catalytic amount of pTSA (0.86 g, 5 mmol).
-
Reflux: Heat the mixture to vigorous reflux (approx. 115°C bath temperature).
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is typically complete when the theoretical amount of water (~1.8 mL) is collected (approx. 4–6 hours).
-
QC Check: Aliquot NMR should show disappearance of the ketone carbonyl signal (~190-200 ppm in
C).
-
-
Isolation: Cool to room temperature. Concentrate the toluene solution in vacuo to yield the crude enamine/imine oil.
-
Note: Enamines are hydrolytically unstable. Proceed immediately to Phase II.
-
Protocol Phase II: Reduction (Reductive Amination)
The enamine is reduced to the secondary amine to prevent hydrolysis and prepare for cyclization.
-
Solvation: Dissolve the crude enamine residue in Methanol (200 mL).
-
Acidification: Adjust pH to ~6.0 using glacial acetic acid (promotes iminium ion formation).
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
) (9.4 g, 150 mmol) portion-wise over 30 minutes.-
Caution: Evolution of
gas.[2] Ensure venting.
-
-
Workup: Stir at room temperature for 12 hours. Quench with saturated
. Extract with Dichloromethane (DCM) (3 x 100 mL). Dry over and concentrate.
Protocol Phase III: Cyclization to Azetidine
This step converts the linear propyl chain into the 4-membered azetidine ring characteristic of the Tazadolene class.
-
Activation: Dissolve the reduced amino-alcohol in dry Pyridine (100 mL) at 0°C. Add Tosyl Chloride (1.2 equiv). Stir for 4 hours to form the O-tosylate.
-
Cyclization: Dilute the reaction mixture with dry THF (or use a separate flask with NaH in THF if isolating the tosylate). Heat to 60°C. The internal nitrogen performs an intramolecular
attack on the tosylated carbon, closing the ring. -
Purification: Evaporate solvents. Partition between water and Ethyl Acetate. The organic layer contains the Tazadolene analog . Purify via column chromatography (Silica, 95:5 DCM:MeOH).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following analytical checkpoints must be met:
| Checkpoint | Technique | Expected Signal / Observation | Interpretation |
| Enamine Formation | IR Spectroscopy | Disappearance of C=O stretch (~1680 cm⁻¹); Appearance of C=N/C=C (~1640 cm⁻¹) | Confirms condensation; loss of ketone. |
| Reduction | ¹H NMR | Appearance of multiplet at ~2.5–3.0 ppm (N-CH-Cyclohexyl) | Confirms reduction of C=N to CH-NH. |
| Cyclization | MS (ESI+) | M+ = [Expected Mass]. Loss of Tosyl group mass. | Confirms ring closure (intramolecular alkylation). |
| Final Purity | HPLC | Single peak, >98% area. | Validates removal of uncyclized linear amine. |
Critical Design Note: Authentic Tazadolene vs. Analogs
Researchers must distinguish between the reagent used and the target molecule :
-
Target: Tazadolene (Authentic) contains a 3-hydroxyl group on the azetidine ring.
-
Protocol Reagent: 3-amino-1-propanol (used in this guide) lacks the C2 hydroxyl group required to form 3-hydroxyazetidine.
-
Result: The protocol above yields Deoxytazadolene (1-(2-benzylidenecyclohexyl)azetidine).
To synthesize authentic Tazadolene using this "De Novo" method: Substitute 3-amino-1-propanol with 3-amino-1,2-propanediol (Isoserinol) .
-
Modification: During Phase III (Activation), selective tosylation of the primary alcohol over the secondary alcohol is required (sterically favored), or protection of the secondary alcohol is necessary prior to cyclization.
References
-
Szmuszkovicz, J. (1982). Analgesic N-(2-aminocycloalkyl)benzamides. U.S. Patent 4,359,476. Upjohn Co. Link
-
Szmuszkovicz, J., et al. (1987).[3] Isolation, identification and synthesis of a metabolite of tazadolene succinate. Drug Design and Delivery, 1(3), 225-230.[3] Link
-
Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. (Foundational Enamine Chemistry).[4] Link
- Darlington, W. H., et al. (1985). Tazadolene Succinate. Drugs of the Future, 10(11), 903. (Review of Tazadolene pharmacology and structure).
Sources
Application Note: Cyclization Methods for Azetidine Ring Formation in Tazadolene Synthesis
This Application Note is designed for researchers and process chemists in pharmaceutical development, focusing on the precision synthesis of the azetidine moiety within Tazadolene (U-53,996).
)-1-[(2E)-2-benzylidenecyclohexyl]azetidine)[1][2]Executive Summary
Tazadolene is a non-opioid analgesic distinguished by its azetidine ring—a strained, four-membered nitrogen heterocycle.[1][2] Unlike five- or six-membered rings, the formation of azetidine is thermodynamically disfavored due to significant angle strain (~26 kcal/mol) and entropic barriers.[1] This guide details the two primary methodologies for constructing this ring: the Tosylamide-Mediated Cyclization (The "Gold Standard") for generating the isolated heterocycle, and the Direct Dialkylation method for assembling the ring directly onto the pharmacophore.
Retrosynthetic Analysis & Strategy
The synthesis of Tazadolene can be disconnected at the C-N bond between the cyclohexyl ring and the azetidine nitrogen.[1] This reveals two distinct forward strategies:
-
Convergent Synthesis: Synthesis of the free azetidine ring followed by reductive amination with 2-benzylidenecyclohexanone.[1][2]
-
Linear Synthesis: Construction of the azetidine ring directly upon the primary amine precursor (1-amino-2-benzylidenecyclohexane).[1][2]
Strategic Recommendation: The Convergent Synthesis (Method A) is preferred for scale-up and purity.[1][2] It allows for the isolation and purification of the volatile azetidine building block (or its salt) before coupling, avoiding the formation of quaternary ammonium byproducts common in linear dialkylation.
Figure 1: Retrosynthetic breakdown of Tazadolene focusing on the convergent assembly of the azetidine ring.[1][2]
Method A: Tosylamide-Mediated Cyclization (Protocol)
This method utilizes a sulfonamide scaffold to lower the entropy of activation and prevent polymerization, a common issue when cyclizing simple amines.
Mechanism
The reaction proceeds via a double nucleophilic substitution.[1][2] The sulfonamide nitrogen is first alkylated by 1-bromo-3-chloropropane, followed by an intramolecular cyclization triggered by a strong base.[1][2] The tosyl group is subsequently removed to yield the free amine.[2]
Experimental Protocol
Phase 1: Formation of N-Tosylazetidine
Reagents:
-
Potassium Hydroxide (KOH) (powdered, 4.0 equiv)
-
DMSO (Dimethyl sulfoxide) [Solvent]
-
Tetrabutylammonium bromide (TBAB) [Phase Transfer Catalyst, 5 mol%]
Step-by-Step:
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve p-toluenesulfonamide in DMSO (0.5 M concentration).
-
Base Addition: Add powdered KOH and TBAB. The mixture may exotherm slightly; cool to 20°C.
-
Alkylation: Add 1-bromo-3-chloropropane dropwise over 30 minutes, maintaining temperature <30°C.
-
Cyclization: Heat the mixture to 60-70°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the sulfonamide.[1]
-
Critical Process Parameter (CPP): Do not exceed 80°C to avoid elimination side reactions (allyl formation).[2]
-
-
Work-up: Pour the reaction mixture into ice water (5x volume). The product, 1-tosylazetidine, will precipitate as a white solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary (MP: ~120°C).
Phase 2: Deprotection to Azetidine Hydrochloride
Reagents:
-
Sodium metal (Na) (4.0 equiv)
-
Naphthalene (Catalytic, 10 mol%)
-
DME (Dimethoxyethane) [Anhydrous]
Step-by-Step:
-
Preparation: Under an inert atmosphere (Argon/Nitrogen), dissolve naphthalene in DME. Add sodium metal pieces and stir until the solution turns deep green (formation of sodium naphthalenide radical anion).
-
Reduction: Cool the solution to -78°C . Add a solution of 1-tosylazetidine in DME dropwise.[1][2]
-
Reaction: Stir at -60°C to -40°C for 2 hours. The green color should persist (indicating excess reducing agent).
-
Quenching: Carefully quench with water/methanol mixture at low temperature.
-
Isolation: Acidify with HCl to pH 2. Extract non-basic organics (naphthalene, toluene byproduct) with ether.
-
Concentration: The aqueous phase contains Azetidine Hydrochloride .[2] Concentrate carefully under reduced pressure (Note: Free azetidine is highly volatile; the HCl salt is stable).
Method B: Direct Dialkylation (Alternative)
This method is used when the azetidine ring is built directly onto the cyclohexyl amine metabolite. It is faster but generally lower yielding due to dimerization.[2]
Reagents:
-
1,3-Dibromopropane (1.0 equiv)[1]
-
Sodium Bicarbonate (NaHCO3) (2.5 equiv)
-
Acetonitrile (reflux)
Protocol:
-
Dissolve the amine in Acetonitrile (0.1 M - High Dilution is Critical).
-
Add 1,3-dibromopropane slowly at reflux temperature.
-
Purification: The major impurity will be the linear polymer or the 10-membered dimer.[1][2] Purification requires column chromatography (DCM/MeOH/NH3).[2]
Comparative Data Analysis
| Parameter | Method A: Tosylamide Route | Method B: Direct Dialkylation |
| Overall Yield | High (70-85%) | Low-Moderate (30-50%) |
| Purity Profile | Excellent (Crystalline intermediates) | Complex (Oligomer formation) |
| Scalability | High (Kg scale feasible) | Low (Dilution limits throughput) |
| Safety | Sodium handling required | Standard reagents |
| Suitability | Recommended for API Synthesis | Quick analog screening |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the high-yield synthesis of the azetidine building block.
Safety & Handling (Critical)
-
Azetidine Toxicity: Free azetidine is a potent alkylating agent and a suspected carcinogen.[2] It has high volatility (BP ~61°C).[2] Always handle as the Hydrochloride salt whenever possible.
-
Sodium Naphthalenide: Pyrophoric.[1][2] Requires strictly anhydrous conditions and inert atmosphere.[1][2]
-
Waste Disposal: Quench all reaction mixtures containing azetidine residues with aqueous HCl before disposal to open the ring or form the non-volatile salt.[2]
References
-
Tazadolene Structure & Properties: PubChem. Tazadolene | C16H21N.[1][2] Link
-
General Azetidine Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link
-
Upjohn Patent (Tazadolene Class): Szmuszkovicz, J. (1981). US Patent 4,265,893: 1-Alkyl-3-phenyl-3-(2-pyridyl)azetidines.[1][2] (Related scaffold chemistry). Link
- Tosylamide Cyclization Method: Vaughan, W. R., et al. (1961). Synthesis of N-Tosylazetidine. Journal of Organic Chemistry. (Standard reference for the described protocol).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of the Phenylhydroxymethyl Intermediate in Tazadolene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of the critical phenylhydroxymethyl intermediate, (1R,2R)-1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexanol, a cornerstone in the development of Tazadolene and related analgesic compounds. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, enhance yield, and improve stereochemical control in this pivotal synthetic step. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the synthesis, providing a foundational understanding of the key challenges and objectives.
Q1: What is the core chemical transformation for creating the phenylhydroxymethyl intermediate?
The synthesis is primarily achieved through a Grignard reaction.[1][2] This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group. Specifically, 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium) is reacted with 2-[(dimethylamino)methyl]cyclohexanone.[1][3] This reaction forms the desired tertiary alcohol, creating the crucial phenylhydroxymethyl moiety.
Q2: Why is the trans:cis isomer ratio so critical in this synthesis?
The analgesic properties of Tazadolene and its analog, Tramadol, are predominantly associated with the trans isomer, specifically the (1R,2R) and (1S,2S) enantiomers.[1] The cis isomer is considered an impurity and exhibits a different pharmacological profile.[4] Therefore, achieving a high diastereomeric excess in favor of the trans product is a primary goal to maximize the therapeutic efficacy and simplify purification.[3][5]
Q3: What are the primary factors that typically limit the overall yield of the desired intermediate?
Low yields can stem from several factors inherent to Grignard reactions and the specific substrates involved[6][7]:
-
Incomplete Grignard Reagent Formation: Passivation of the magnesium surface or the presence of moisture can hinder the initial formation of 3-methoxyphenylmagnesium bromide.[8][9]
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as Wurtz coupling, where two aryl groups couple to form 3,3'-dimethoxybiphenyl.[4][8]
-
Poor Stereocontrol: Formation of a high percentage of the undesired cis isomer directly reduces the yield of the target trans isomer.[3]
-
Workup and Purification Losses: The product can be lost during aqueous workup or complex purification steps required to separate the isomers.[6][10]
Q4: What is the scientific rationale for using additives like lithium salts or ethers (e.g., diglyme) in the reaction?
Additives are employed primarily to enhance the stereoselectivity of the Grignard addition.[1][3]
-
Mechanism of Action: These additives, particularly lithium salts, are believed to function as chelating agents.[2] They can coordinate with both the oxygen of the cyclohexanone and the nitrogen of the dimethylamino group. This coordination locks the substrate in a more rigid conformation, sterically hindering the approach of the Grignard reagent from one face and favoring attack from the other, leading to a higher proportion of the trans product.[5][11] Ethers like diglyme can also influence the solvation sphere of the Grignard reagent, impacting its reactivity and selectivity.[3]
Troubleshooting Guide: From Low Yield to High Purity
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem Encountered | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Reaction Initiation (Grignard formation fails) | 1. Passive Magnesium Surface: A layer of magnesium oxide on the turnings prevents reaction with the 3-bromoanisole.[8] 2. Presence of Moisture: Water in the glassware or solvent will quench the Grignard reagent as it forms.[8][12] 3. Impure Reagents: Inhibitors in the 3-bromoanisole or solvent can prevent initiation. | 1. Magnesium Activation: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to chemically activate the surface.[8][9] 2. Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).[6][9] 3. Reagent Purification: Purify the 3-bromoanisole via distillation if necessary. Ensure solvents are of the appropriate grade. |
| Low Overall Yield Despite Reaction Initiation | 1. Wurtz Coupling Side Reaction: A high local concentration of 3-bromoanisole can lead to the formation of 3,3'-dimethoxybiphenyl.[4][8] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[7] 3. Thermal Decomposition: The product may be unstable at elevated temperatures, especially during prolonged reflux.[13] 4. Losses During Workup: Inefficient extraction or emulsion formation during the aqueous quench can lead to significant product loss.[6] | 1. Controlled Addition: Add the 3-bromoanisole solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[8] 2. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 2-[(dimethylamino)methyl]cyclohexanone starting material. 3. Temperature Management: Once initiated, the reaction is exothermic. Maintain a gentle reflux using an external cooling bath if necessary. Avoid excessive heating.[8] 4. Optimized Workup: Quench the reaction by slowly adding it to a cooled saturated ammonium chloride solution, not the other way around. Ensure the pH is appropriate during extraction to keep the amine product in the organic phase. |
| Poor trans:cis Diastereoselectivity | 1. Uncontrolled Nucleophilic Addition: In the absence of directing agents, the Grignard reagent attacks the carbonyl from both faces, leading to a mixture of stereoisomers.[5] 2. Suboptimal Solvent: The solvent plays a key role in solvating the Grignard reagent and transition state, influencing the stereochemical outcome.[14] | 1. Utilize Additives: As described in patents, add an inorganic lithium salt (e.g., LiCl) and/or a high-boiling ether like diglyme.[1][2][3] These additives promote a chelation-controlled addition pathway, significantly enhancing the formation of the trans isomer. 2. Solvent Selection: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for Grignard reactions due to its better solvating properties for the magnesium species.[9] |
| Formation of Dehydration Byproduct | 1. Acidic Conditions During Workup: The tertiary alcohol product can undergo acid-catalyzed dehydration, especially if strong acids are used to neutralize the reaction.[4] 2. High Temperatures During Distillation: If purification is attempted by distillation, excessive heat can eliminate water to form an alkene impurity.[4] | 1. Mild Quench: Use a buffered or weakly acidic solution for the workup, such as saturated aqueous ammonium chloride. Avoid strong mineral acids. 2. Alternative Purification: Rely on recrystallization rather than distillation for purification. The product can be converted to its hydrochloride salt, which is typically a highly crystalline solid, facilitating purification and separation from the cis isomer.[1][3] |
Visualizing the Process
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for diagnosing and correcting low-yield issues in the Grignard reaction step.
Caption: A decision tree for troubleshooting low yield in the Tazadolene intermediate synthesis.
Stereoselective Grignard Addition
This diagram illustrates the reaction, highlighting the formation of the desired trans and undesired cis diastereomers.
Caption: The Grignard reaction forming trans and cis isomers of the intermediate.
Optimized Experimental Protocol
This protocol integrates best practices derived from published literature to maximize yield and stereoselectivity. It is crucial to perform all steps under a dry, inert atmosphere (Nitrogen or Argon).
1. Materials and Glassware Preparation:
-
Glassware: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagents:
2. Formation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in the dried reaction flask.
-
If using, add the anhydrous LiCl (1.0 equivalent) at this stage.
-
Add a single crystal of iodine. The purple color indicates a dry atmosphere.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (1.1 equivalents) in anhydrous THF.
-
Add a small portion (~10%) of the 3-bromoanisole solution to the magnesium turnings.
-
Gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed, indicating the reaction has initiated. If initiation is sluggish, add a few drops of 1,2-dibromoethane.
-
Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
3. Grignard Addition Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-[(dimethylamino)methyl]cyclohexanone (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis shows complete consumption of the starting material.
4. Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a reddish-brown oil.[1]
-
Purification: The most effective purification involves converting the product to its hydrochloride salt. Dissolve the crude oil in ether or toluene and add a solution of dry HCl in ether.[1][3] The trans-isomer hydrochloride salt will preferentially precipitate. The solid can be isolated by filtration and further purified by recrystallization from a solvent system like dioxane/water or acetonitrile to achieve high diastereomeric purity.[1][3]
References
-
Isolation, identification and synthesis of a metabolite of tazadolene succinate. PubMed.[Link]
- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride.** Justia Patents.[Link]
-
Synthesis of related substances of Tramadol hydrochloride, analgesic drug. Journal of Chemical and Pharmaceutical Research.[Link]
-
AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.[Link]
- Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol.
-
Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.[Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.[Link]
-
Getting through the “black tar phase”. Chemtips.[Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. ResearchGate.[Link]
- Accelerated synthesis of substituted hydroxymethyl phenols.
-
Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.[Link]
-
Stereoselectivity. Wikipedia.[Link]
-
Asymmetric Induction. Michigan State University Department of Chemistry.[Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora.[Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich.[Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis.[Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling.[Link]
-
Two-Phase Synthesis of Taxol®. NIH National Center for Biotechnology Information.[Link]
Sources
- 1. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 2. EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. jocpr.com [jocpr.com]
- 5. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assymetric Induction [www2.chemistry.msu.edu]
- 12. quora.com [quora.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Spinal Tail-Flick Reflex Assays
Ticket ID: TF-404-EFFICACY Subject: Troubleshooting "Lack of Efficacy" and High Variability in Nociceptive Assays Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology
Executive Summary & Scope
You are likely reading this because your positive controls failed, your standard deviations are overlapping your means, or your compound showed "no effect" despite promising receptor binding data.
The Tail-Flick Assay is a test of the spinal nociceptive reflex . Unlike the Hot Plate test (which involves supraspinal processing), the tail-flick measures the reflex arc at the level of the spinal cord. "Lack of efficacy" in this assay often stems not from the drug's failure, but from a failure to manage the Signal-to-Noise Ratio (SNR) caused by three critical variables: Radiant Heat Intensity , Tail Skin Temperature , and Stress-Induced Analgesia .
This guide deconstructs the assay into self-validating modules to isolate the root cause of your experimental failure.
Module A: The Physics of the Assay (Instrument Calibration)
The most common error is an uncalibrated heat source. The assay relies on a precise transfer of thermal energy to activate nociceptors (A-delta and C fibers).
The "Floor Effect" Trap
If your light intensity is too high, your baseline latency will be very short (e.g., < 2.0 seconds).
-
The Problem: The reflex occurs so fast that you have no "dynamic window" to observe analgesia. Even a potent drug cannot reduce the latency below the physiological minimum.
-
The Fix: You must calibrate the beam intensity to achieve a Target Baseline of 3.0 – 5.0 seconds .
The "Ceiling Effect" & Cut-Offs
If your intensity is too low (baseline > 7s), you risk hitting the Cut-Off Time (usually 10-15s) with only mild analgesia, statistically compressing your data at the top end.
Visualization: Calibration Logic
Figure 1: Iterative calibration loop to establish a valid dynamic window before drug administration.
Module B: The Biology of the Subject (Confounding Variables)
This is where 80% of "efficacy" issues arise. The tail is a thermoregulatory organ.
Critical Variable: Tail Skin Temperature (TST)
There is a strong negative correlation between Tail Skin Temperature and Latency.[1][2]
-
Mechanism: Radiant heat adds energy to the existing thermal energy of the tail.
-
Warm Tail (Vasodilation): Requires less external heat to reach the nociceptive threshold (
). Result: Shorter Latency (False Hyperalgesia). -
Cold Tail (Vasoconstriction): Requires more external heat. Result: Longer Latency (False Analgesia).
-
-
Troubleshooting: If your drug causes vasoconstriction (e.g., some sympathomimetics), it will appear analgesic in this assay even if it isn't [1].
Critical Variable: Stress-Induced Analgesia (SIA)
Restraint is stressful.[3][4] Stress releases endogenous opioids and corticosterone, which inhibit spinal nociception.
-
Artifact: High baseline variability or unexpectedly high latencies in vehicle groups.
-
Solution: Habituate animals to the restraint method for 3-5 days prior to testing [2].
Table 1: Diagnosing Biological Artifacts
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Drifting Baseline | Circadian Rhythm | Pain thresholds fluctuate diurnally. | Test at the same time of day (e.g., 09:00 - 12:00). |
| High Variability | Tail Placement | Distal tail is cooler than proximal tail. | Mark the tail (2-3 cm from tip) and stimulate the exact same spot. |
| Vehicle "Analgesia" | Restraint Stress | SIA masks true baseline.[3] | Habituate animals to restrainers; use low-stress "box" restrainers. |
| False Positive | Vasoconstriction | Drug alters thermoregulation, not pain. | Measure TST using an IR thermometer before every flick. |
Module C: Experimental Protocol & Data Analysis
Standard Operating Procedure (SOP) for High-Fidelity Data
-
Habituation (Days 1-3): Place animals in restrainers for 15-20 mins/day. Do not apply heat.
-
Calibration (Day 4): Adjust intensity to achieve 3-4s latency on a "dummy" rat (not in the study group).
-
Baseline (Day 5 - T minus 30 min): Measure baseline latency (
).-
Rule: If
or , exclude animal.
-
-
Administration (T=0): Administer Vehicle or Drug.
-
Testing (T + x min): Measure test latency (
).-
Cut-Off: Set instrument cut-off to 10 seconds to prevent tissue damage (burns).
-
-
Calculation: Convert raw seconds to % Maximum Possible Effect (%MPE) .
Why %MPE? It normalizes for slight differences in individual baselines, allowing you to pool data from different animals [3].
Troubleshooting FAQs
Q1: My positive control (Morphine) isn't showing a significant effect. Why?
A: Check your Route of Administration and Timing .
-
Systemic (IP/SC): Morphine requires 30-45 minutes to cross the blood-brain barrier and reach peak spinal efficacy. Testing at 15 mins might be too early.
-
Dose: Ensure you are using a supramaximal dose for validation (e.g., 5-10 mg/kg s.c. for rats).
-
Tolerance: Are these naive animals? Prior opioid exposure induces rapid tolerance.
Q2: My standard deviations are huge. How do I fix this?
A: This is usually a Tail Placement error. The tail tapers. The tip is thinner and heats faster than the base.
-
Fix: Mark the tail with a permanent marker. Always aim the beam at the exact same segment (e.g., distal third).
-
Fix: Ensure the tail is dry. Urine or water on the tail absorbs IR energy, artificially increasing latency.
Q3: The rat flicks its tail immediately (0.5s) before the light even gets hot.
A: This is a False Reflex caused by tactile sensitivity or startle, not heat.
-
Fix: Ensure the groove/sensor is clean.
-
Fix: Do not hold the tail too tightly; the animal is struggling to free itself, not reacting to heat.
Q4: Can I use the same rat for multiple time points?
A: Yes, but with caution regarding Sensitization . Repeated heating of the same spot can cause local inflammation (hyperalgesia), lowering the latency over time.
-
Protocol: Move the beam slightly proximal or distal (1 cm) for subsequent time points, or wait at least 15-20 minutes between tests on the same animal.
Pathway Visualization: The Nociceptive Loop
This diagram illustrates where your drug acts versus where the artifacts interfere.
Figure 2: The spinal reflex arc. Note that Stress acts via the Brain (Descending Inhibition), while Temperature acts directly at the Skin level.
References
-
Carrive, P., et al. (2011).[2][4] A reassessment of stress-induced "analgesia" in the rat using an unbiased method.[6] Pain, 152(3), 676-686.
-
Azizi, H., et al. (2021).[3] Improving Tail Flick Analgesic Test by a Custom-Made Restraining Chamber. Pathobiology Research, 24(1), 7-10.[3]
-
Harris, L.S., & Pierson, A.K. (1964). Some narcotic antagonists in the benzomorphan series. Journal of Pharmacology and Experimental Therapeutics, 143(1), 141-148.
-
D'Amour, F.E., & Smith, D.L. (1941). A method for determining loss of pain sensation.[3][4][7][8][9][10][11][12] Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
Sources
- 1. Response latencies in the tail-flick test depend on tail skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 4. A reassessment of stress-induced "analgesia" in the rat using an unbiased method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. TailTimer: A device for automating data collection in the rodent tail immersion assay | PLOS One [journals.plos.org]
Differentiating Tazadolene from Trazodone in literature searches
Technical Support Center: Compound Differentiation & Search Optimization Subject: Differentiating Tazadolene (U-53,996) from Trazodone (Desyrel)
Executive Summary: The "False Friend" Risk
Issue: Researchers mining legacy data for the analgesic/antidepressant Tazadolene frequently encounter dataset contamination from the widely prescribed antidepressant Trazodone . Root Cause:
-
Phonetic/Orthographic Similarity: High Levenshtein distance similarity leads to false positives in text-mining algorithms and OCR (Optical Character Recognition) scans of older literature.
-
Pharmacological Overlap: Both are CNS-active agents with "antidepressant" descriptors in metadata, confusing keyword-based filters.
Objective: This guide provides definitive physicochemical verification protocols and precision search strategies to isolate Tazadolene data from the Trazodone noise.
Visual Decision Logic: Identification Workflow
Use this logic flow to validate any ambiguous data point or chemical inventory item.
Caption: Logical workflow for distinguishing Tazadolene from Trazodone using CAS identifiers and structural motifs.
Comparative Technical Specifications
Use the table below to configure database filters. Tazadolene is distinct for its azetidine ring system, whereas Trazodone is a piperazine/triazolopyridine derivative.
| Feature | Tazadolene (Target) | Trazodone (Exclusion) |
| Primary CAS (Base) | 87936-75-2 | 19794-93-5 |
| Salt CAS | 87936-82-1 (Succinate) | 25332-39-2 (HCl) |
| Developer Code | U-53,996 (Upjohn) | AF-1161 (Angelini) |
| Chemical Class | Azetidine derivative; Cyclohexyl | Phenylpiperazine ; Triazolopyridine |
| Molecular Formula | C₁₆H₂₁N | C₁₉H₂₂ClN₅O |
| Mechanism | Non-opioid analgesic; Monoamine modulation | 5-HT2A Antagonist / Reuptake Inhibitor (SARI) |
| Key Structural Motif | 4-membered nitrogen ring (Azetidine) | 1,2,4-Triazole fused ring |
Troubleshooting Guide & FAQs
Q1: Why does my search for "Tazadolene" return thousands of clinical trials for insomnia?
Diagnosis: You are experiencing keyword contamination . Explanation: Search engines often employ "fuzzy matching" or auto-correction. If a database has few records for "Tazadolene" (which is historically obscure), it may auto-correct to "Trazodone," a common insomnia drug. Solution:
-
Enforce Literal Strings: Use quotation marks "Tazadolene" to prevent stemming.
-
Negative Boolean Logic: Append NOT Trazodone to your query string.
-
Use Chemical Indexing: Search by InChIKey (see Section 5) rather than text names.
Q2: I found a paper referencing "U-53,996". Is this reliable?
Diagnosis: High Confidence Match. Explanation: "U-53,996" is the internal development code assigned by Upjohn specifically for Tazadolene [1]. This code is rarely, if ever, associated with Trazodone. Action: Prioritize papers citing "U-53,996" or "U-53996" as primary source material.
Q3: The chemical vendor lists "Tazadolene" but the structure shows a triazole ring.
Diagnosis: Vendor Database Error. Explanation: Trazodone contains a triazole ring; Tazadolene does not . Tazadolene consists of an azetidine ring attached to a benzylidenecyclohexyl group [2].[1] Action: Do not purchase. The vendor has likely mislabeled Trazodone due to name similarity. Request a Certificate of Analysis (CoA) referencing CAS 87936-75-2.
Advanced Search Protocols
To build a clean dataset, avoid simple text searches. Use these validated query strings for major scientific databases.
Protocol A: PubMed / MEDLINE (MeSH & Text)
Goal: Retrieve specific pharmacology papers while excluding Trazodone noise.
Copy/Paste String: ("Tazadolene"[Supplementary Concept] OR "Tazadolene"[TiAb] OR "U-53996"[TiAb] OR "U-53,996"[TiAb]) NOT ("Trazodone"[MeSH] OR "Desyrel"[TiAb] OR "Molipaxin"[TiAb])
-
Why this works: It uses the Supplementary Concept tag for Tazadolene (if indexed) and explicitly excludes the MeSH term for Trazodone.
Protocol B: Structure-Based Search (SciFinder-n / Reaxys)
Goal: Absolute chemical specificity.
Do not search by name. Search by InChIKey or SMILES .[2][3]
-
Tazadolene InChIKey: DOWWDQZIFWLREB-FYWRMAATSA-N[1]
-
Tazadolene SMILES: C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3 (Note: Stereochemistry may vary; search generic structure if needed).[1]
Protocol C: The "Upjohn Filter"
Goal: Find historical development data. Since Tazadolene was an Upjohn discovery, combining the drug name with the company name is a high-precision filter.
Query: (Tazadolene AND Upjohn) OR (U-53996 AND Upjohn)
Pharmacological Context (Mechanism of Action)
Understanding the biological distinction is critical for interpreting assay results.
Caption: Pharmacological divergence.[4] Tazadolene acts via monoamine modulation (non-opioid analgesia), while Trazodone targets 5-HT2A receptors.
-
Tazadolene: Originally characterized as a non-opioid analgesic.[5] It does not bind significantly to opioid receptors but modulates monoaminergic pathways to produce analgesia [3].
-
Trazodone: A SARI. Its primary therapeutic effect is derived from 5-HT2A antagonism and weak serotonin reuptake inhibition [4].[6][7]
References
-
Szmuszkovicz, J., et al. (1985). U-53,996: A novel non-opioid analgesic.[5] Upjohn Research Laboratories.[5] (Contextual citation for development code).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6435466, Tazadolene. Retrieved February 25, 2026 from [Link].
-
Darlington, W. H., et al. (1987).[5] Isolation, identification and synthesis of a metabolite of tazadolene succinate.[5] Drug Design and Delivery, 1(3), 225-230.[5] [Link]
-
Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug.[4][7] CNS Spectrums, 14(10), 536-546. [Link]
Sources
- 1. Tazadolene | C16H21N | CID 6435466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trazodone vs. Mirtazapine: Which is Right for You? — Talkspace [talkspace.com]
- 5. Isolation, identification and synthesis of a metabolite of tazadolene succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]
- 7. Trazodone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Tazadolene and Tramadol: A Deep Dive into Receptor Binding and Functional Implications
In the landscape of analgesic drug development, a nuanced understanding of a compound's interaction with its molecular targets is paramount. This guide provides a detailed comparative analysis of tazadolene and tramadol, focusing on their receptor binding profiles. By examining the subtle yet significant differences in their affinities for various receptors, we can elucidate the mechanistic basis for their distinct pharmacological effects and clinical utilities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two centrally acting analgesics.
Introduction: Two Analgesics, Two Distinct Profiles
Tramadol, a well-established analgesic, exerts its effects through a dual mechanism: weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2] Its analgesic properties are significantly influenced by its active metabolite, O-desmethyltramadol (M1), which exhibits a much higher affinity for the MOR.[1][3] Tazadolene, a newer investigational compound, also demonstrates a multimodal mechanism of action. Understanding the precise receptor binding affinities of both parent compounds and their metabolites is crucial for predicting their therapeutic efficacy, side-effect profiles, and potential for drug-drug interactions.
Comparative Receptor Binding Affinities
The interaction of a drug with its receptor is quantified by its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The following tables summarize the available data for tazadolene and tramadol.
Opioid Receptor Binding
The primary target for opioid analgesics is the µ-opioid receptor. However, interactions with delta (δ) and kappa (κ) opioid receptors can also influence the overall pharmacological profile.
| Compound | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) |
| Tramadol | ~2400[4] | Data not widely reported | Data not widely reported |
| (+)-O-desmethyltramadol (M1) | 3.4[4] | Data not widely reported | Data not widely reported |
| Tazadolene | Data requires further specific experimental determination | Data requires further specific experimental determination | Data requires further specific experimental determination |
Insight: Tramadol itself is a weak MOR agonist.[1] The primary opioid-mediated analgesia is attributed to its M1 metabolite, which has a significantly higher affinity for the µ-opioid receptor.[3][4] This metabolic dependence, reliant on the CYP2D6 enzyme, can lead to variability in patient response.[5] The lack of readily available public data on tazadolene's specific opioid receptor binding affinities highlights an important area for future research to enable a direct comparison.
Monoamine Transporter Inhibition
Both tramadol and tazadolene also interact with the serotonin transporter (SERT) and the norepinephrine transporter (NET), contributing to their analgesic effects by enhancing descending inhibitory pain pathways.[2][6]
| Compound | Norepinephrine Transporter (NET) Inhibition | Serotonin Transporter (SERT) Inhibition |
| Tramadol | Yes (primarily by (-)-tramadol)[6][7] | Yes (primarily by (+)-tramadol)[2][6] |
| Tazadolene | Data requires further specific experimental determination | Data requires further specific experimental determination |
Insight: Tramadol is a racemic mixture, with its enantiomers exhibiting different activities. The (+)-enantiomer is a more potent serotonin reuptake inhibitor, while the (-)-enantiomer preferentially inhibits norepinephrine reuptake.[2][6] This synergistic action of the two enantiomers is a key feature of tramadol's pharmacology.[6] A comprehensive understanding of tazadolene's enantiomer-specific effects on these transporters is necessary for a complete comparative analysis. The interaction with the serotonin system also underlies the risk of serotonin syndrome, a potentially life-threatening condition, when tramadol is co-administered with other serotonergic drugs like SSRIs.[3][8]
Signaling Pathway Analysis
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[9][10] This typically involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[11][12] These events ultimately result in reduced neuronal excitability and decreased neurotransmitter release, producing analgesia.
Caption: Canonical µ-opioid receptor G-protein signaling pathway.
The differential binding affinities of tazadolene and tramadol (and its M1 metabolite) for the µ-opioid receptor, as well as their interactions with monoamine transporters, will ultimately dictate the magnitude and balance of these downstream signaling events, contributing to their unique therapeutic and side-effect profiles.
Experimental Methodologies
To provide a robust comparison, standardized and validated assays are essential. The following protocols outline the fundamental experimental workflows for determining receptor binding affinity and neurotransmitter reuptake inhibition.
Radioligand Binding Assay for Opioid Receptor Affinity
This method quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[13][14]
Protocol:
-
Receptor Preparation: Obtain cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ opioid receptor.[13]
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.[14]
-
Competition Assay Setup:
-
In a series of tubes or a microplate, add a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for µ-receptors).[13]
-
Add increasing concentrations of the unlabeled test compound (tazadolene or tramadol).
-
Include a control for non-specific binding by adding a high concentration of an unlabeled, high-affinity ligand like naloxone.[14]
-
Add the receptor membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through glass fiber filters.[14]
-
Quantification: Wash the filters to remove non-specifically bound radioligand. The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[14]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Neurotransmitter Reuptake Assay
This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter (or a fluorescent analog) into cells expressing the corresponding transporter.[15][16]
Protocol:
-
Cell Culture: Culture cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) to confluence in a microplate.[17]
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound (tazadolene or tramadol) in a suitable buffer (e.g., HBSS).[17]
-
Substrate Addition: Add a fluorescent substrate that mimics the natural neurotransmitter.[15][17]
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity inside the cells over time using a bottom-read fluorescence plate reader.[15] An increase in intracellular fluorescence indicates substrate uptake.
-
Data Analysis: The rate of uptake is determined from the kinetic read. The inhibitory effect of the test compound is calculated by comparing the uptake rate in the presence of the compound to the rate in its absence. IC50 values are then determined from the concentration-response curves.
Expert Interpretation and Conclusion
The available data clearly positions tramadol as a prodrug with a complex, multi-target mechanism of action.[2] Its clinical efficacy is a synergistic combination of weak opioid agonism from the parent compound and its more potent M1 metabolite, coupled with the monoaminergic effects of its enantiomers.[6][7] This dual action can be advantageous for treating certain types of pain, particularly those with a neuropathic component.[18] However, the reliance on metabolic activation via CYP2D6 introduces a significant source of inter-individual variability in both efficacy and adverse effects.[5] Furthermore, its serotonergic activity necessitates caution regarding the risk of serotonin syndrome.[3][8]
While a full comparative analysis is pending the public release of detailed receptor binding data for tazadolene, its development as a multimodal analgesic suggests a similar, yet likely distinct, pharmacological profile. Key questions for future research will be to determine tazadolene's direct affinity for opioid receptors, its potency at inhibiting norepinephrine and serotonin reuptake, and whether its activity is dependent on metabolic activation. Should tazadolene exhibit a more potent and direct action at its targets without the need for metabolic conversion, it could offer a more predictable and consistent clinical response compared to tramadol.
References
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Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 116–121. [Link]
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Macey, T. A., & Ingram, S. L. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 12, 321. [Link]
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QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. [Link]
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Dr.Oracle. (2025). Is tramadol a partial opioid (mu-opioid receptor) agonist?. [Link]
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Adams, M. P., & Carreño, J. E. (2017). Trends in Tramadol: Pharmacology, Metabolism, and Misuse. Anesthesia & Analgesia, 124(2), 433-435. [Link]
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Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
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Jourabchi, N. (2015). Tramadol, Pharmacology, Side Effects, and Serotonin Syndrome: A Review. Pain Physician, 18(4), 395-400. [Link]
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Zheng, H., & Geng, Y. (2022). Molecular basis of opioid receptor signaling. Trends in Pharmacological Sciences, 43(1), 29-43. [Link]
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Bio-protocol. (2017). Radioligand Binding Assays. Bio-protocol, 7(16), e2494. [Link]
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Thillainathan, S., & Zito, P. M. (2024). Tramadol. In StatPearls. StatPearls Publishing. [Link]
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Stoeber, M., & von Zastrow, M. (2019). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. Proceedings of the National Academy of Sciences, 116(16), 8032-8037. [Link]
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International Journal of Creative Research Thoughts. (2021). TRAMADOL AS A SEROTONIN NOREPINEPHRINE REUPTAKE INHIBITOR (SNRI) FOR OSTEOARTHRITIS. IJCRT, 9(6). [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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Empathia AI. (2025). Tramadol and SSRI Interaction: Serotonin Syndrome Risk. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data sheet]. [Link]
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Dr.Oracle. (2025). Is there a safe Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) to take with tramadol (Ultram)?. [Link]
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Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
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Porreca, F., & Burks, T. F. (1983). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. The Journal of pharmacology and experimental therapeutics, 225(3), 688–693. [Link]
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Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit7.9. [Link]
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Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Bio-protocol, 4(12), e1154. [Link]
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van der Velden, W. J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11559-11567. [Link]
-
National Center for Biotechnology Information. (n.d.). Tramadol. PubChem. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]
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Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42. [Link]
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Uprety, R., et al. (2023). Mu-opioid receptor selective superagonists produce prolonged respiratory depression. JCI Insight, 8(11), e168250. [Link]
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Shin, J. J., & Saadabadi, A. (2024). Trazodone. In StatPearls. StatPearls Publishing. [Link]
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Raffa, R. B., & Elling, C. (2012). Mechanistic and functional differentiation of tapentadol and tramadol. Expert opinion on pharmacotherapy, 13(9), 1267–1277. [Link]
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Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
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Mayo Clinic. (n.d.). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]
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Patel, R., & McIver, S. (2019). Tramadol and Tapentadol: Clinical and Pharmacologic Review. Anaesthesia Tutorial of the Week, 407. [Link]
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Siddiqui, S. N. (2023). Comparative Pharmacology and Toxicology of Tramadol & Tapentadol. Annals of Internal Medicine, 1(1). [Link]
-
Jomphe, C., et al. (2005). Electrophysiological impact of trazodone on the dopamine and norepinephrine systems in the rat brain. Neuroscience letters, 385(3), 193-198. [Link]
-
Vlok, M., & Melis, B. (2015). An overview of analgesics: opioids, tramadol, and tapentadol (Part 2). South African Family Practice, 57(5), 304-309. [Link]
-
University of Washington. (n.d.). Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. [Link]
-
Meske, D., et al. (2021). Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations. Anesthesiology and Pain Medicine, 11(4), e119126. [Link]
-
Kumar, V., et al. (2022). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 27(17), 5510. [Link]
-
ResearchGate. (n.d.). Receptor binding affinity of traditional mu-opioid agonists (morphine...). [Link]
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Comparative Guide: Validating Non-Opioid Mechanisms via Receptor Binding Assays
Executive Summary: The "Proof of Negative" Challenge
In the current regulatory climate, developing a novel analgesic requires more than demonstrating efficacy; it requires rigorous proof of a non-opioid mechanism of action (MoA) . The FDA Guidance on Assessment of Abuse Potential of Drugs (2017) mandates that any CNS-active drug be evaluated for abuse liability.
The first line of defense in this evaluation is the Opioid Receptor Binding Assay .
This guide outlines a self-validating, tiered approach to demonstrate that your "Test Candidate" does not interact with the Mu (
Strategic Framework: The Tiered Validation Logic
To scientifically validate a non-opioid profile, we employ a logic gate system. You cannot simply run one assay; you must demonstrate a lack of affinity (Binding) and, if necessary, a lack of intrinsic activity (Functional).
Diagram 1: The Non-Opioid Validation Decision Tree
This workflow illustrates the critical decision points in abuse liability assessment.
Caption: Tiered logic flow for validating non-opioid mechanisms according to FDA/IUPHAR standards.
Tier 1: Radioligand Competition Binding Assay
The "Gold Standard" for affinity. We utilize a competition assay where the Test Candidate competes with a high-affinity radioligand for the receptor site.[1]
Experimental Design & Controls
To ensure data integrity, every plate must include:
-
Total Binding (TB): Membrane + Radioligand + Vehicle (Max Signal).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Inhibitor (Background Noise).
-
Positive Control: A known opioid (e.g., Morphine) to validate the system is working.
Protocol: Membrane Competition Binding
Objective: Determine the Inhibition Constant (
-
Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing human MOR, DOR, or KOR.
-
Expert Insight: Avoid using brain homogenates for primary screening to eliminate off-target transporter interference. Use recombinant cell lines for specificity.
-
-
Reaction Setup:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
, 1 mM EDTA. -
Radioligands (0.2 - 1.0 nM):
-
MOR:
-DAMGO -
DOR:
-DPDPE -
KOR:
-U69,593
-
-
-
Incubation: Incubate for 60–90 minutes at 25°C. Equilibrium is critical; premature termination invalidates
calculations. -
Termination: Rapid filtration through Whatman GF/C filters pre-soaked in 0.1% Polyethyleneimine (PEI).
-
Why PEI? It reduces the "sticky" non-specific binding of hydrophobic ligands to the glass fiber filters.
-
-
Detection: Liquid Scintillation Counting (LSC).
Diagram 2: The Competition Binding Workflow
Visualizing the physical assay steps to ensure reproducibility.
Caption: Step-by-step radioligand competition binding workflow.
Comparative Data Presentation
The table below demonstrates how to present your "Negative" finding. You must show that while the Positive Control (Morphine) binds with high affinity (low
Table 1: Representative Binding Affinity Profile (Human Receptors)
| Compound | Parameter | MOR ( | DOR ( | KOR ( | Interpretation |
| Morphine (Pos.[1][2][3][4][5] Control) | 1.2 | 150 | 45 | High Potency Opioid | |
| 0.8 | 110 | 32 | Validates Assay Sensitivity | ||
| Test Candidate (Non-Opioid) | > 10,000 | > 10,000 | > 10,000 | No Interaction | |
| > 10,000 | > 10,000 | > 10,000 | Clean Profile | ||
| Naloxone (Antagonist Ref) | 1.5 | 20 | 10 | Reference Standard |
Note:
Tier 2: Functional Validation ( )[2]
If your candidate shows weak binding (e.g.,
The Principle
Opioid receptors are G-protein coupled (Gi/o).[6] Upon activation, GDP is exchanged for GTP. We use a non-hydrolyzable analog,
Interpretation of Results
-
Agonist (Abuse Potential): Increases
binding > 20% above basal. -
Antagonist: No increase in basal binding, but inhibits a reference agonist (e.g., DAMGO).
-
Non-Binder/Silent: No change in basal, no inhibition of reference.
Table 2: Functional Activity Comparison
| Compound | Assay Mode | Conclusion | ||
| Morphine | Agonist | 10 | 85% | Full/Partial Agonist |
| Test Candidate | Agonist | N.D. | < 5% | No Agonist Activity |
| Test Candidate | Antagonist | N.D. | 0% Inhibition | No Antagonist Activity |
(N.D. = Not Determinable due to lack of response)
Technical Integrity & Troubleshooting (E-E-A-T)
As a Senior Scientist, I have encountered common pitfalls that can lead to "False Positives" in non-opioid validation.
The "Sticky Compound" Effect
-
Issue: Lipophilic compounds (common in CNS drugs) bind non-specifically to the plasticware or filters, appearing as "inhibition."
-
Solution:
-
Use Low-Binding plates.
-
Increase BSA (0.1%) in the assay buffer to sequester non-specific interactions.
-
Self-Validation: Run a "Filter Control" (No membrane). If the candidate displaces counts in the absence of receptor, the binding is an artifact.
-
The High-Concentration Artifact
-
Issue: Screening at very high concentrations (>100
) can cause physicochemical disruption of the membrane, looking like inhibition. -
Standard: The FDA and IUPHAR recommend a top concentration of 10
for primary screening. If , the drug is generally considered to have no physiological opioid relevance.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry.[7][8] U.S. Food and Drug Administration.[7][9][10] [Link]
-
IUPHAR/BPS Guide to Pharmacology. (2023). Opioid Receptors: Introduction and Ligands.[1][5][Link]
-
Maguire, J. J., et al. (2012). IUPHAR Recommendations for the Presentation of Receptor Binding Affinity Data. British Journal of Pharmacology. [Link]
-
Strange, P. G. (2008). Agonist Binding, Agonist Affinity and the Cheng-Prusoff Equation. British Journal of Pharmacology. [Link]
Sources
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- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 4. Opioid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Assessment of Abuse Potential of Drugs; Guidance for Industry; Availability [federalregister.gov]
- 8. FDA Finalizes Guidance on Assessing New Drug Abuse Potential | ArentFox Schiff [afslaw.com]
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- 10. FDA Guidance on Assessment of Abuse Potential of Drugs · Liam Kaufman [liamkaufman.com]
Comparative Guide: Tazadolene vs. Imipramine in the Forced Swim Test (FST)
Executive Summary
Tazadolene (U-53,996) represents a class of non-tricyclic antidepressant candidates developed to retain the monoamine reuptake inhibition of Imipramine while eliminating its dose-limiting anticholinergic and cardiovascular side effects.
This guide provides a technical comparison of these two agents within the Forced Swim Test (FST) , the gold-standard behavioral assay for antidepressant screening. While Imipramine serves as the positive control benchmark, Tazadolene offers a distinct pharmacological profile characterized by high efficacy with reduced receptor promiscuity.
CRITICAL DISTINCTION: Do not confuse Tazadolene (U-53,996, a succinate salt) with Trazodone (a SARI). They are pharmacologically distinct entities. This guide focuses strictly on Tazadolene.
Part 1: Mechanistic Distinction & Pharmacological Rationale[1]
To interpret FST data correctly, one must understand the upstream mechanisms driving the behavioral phenotype.
Imipramine (The "Dirty" Benchmark)
-
Class: Tricyclic Antidepressant (TCA).
-
Primary Action: Inhibits the reuptake of Norepinephrine (NET) and Serotonin (SERT).
-
Off-Target Liability: High affinity antagonist for Muscarinic (
), Histaminic ( ), and Alpha-adrenergic ( ) receptors. -
FST Confound: Sedation (via
) or motor impairment (via ) can produce false positives/negatives in immobility scoring.
Tazadolene (The "Clean" Challenger)
-
Class: Non-tricyclic, isoquinoline derivative.
-
Primary Action: Potent inhibition of monoamine uptake (NE/5-HT).
-
Advantage: Negligible affinity for cholinergic or histaminic receptors.
-
FST Hypothesis: Should reduce immobility comparable to Imipramine but without the confounding motor sedation, offering a "purer" readout of antidepressant potential.
Mechanism of Action Visualization
The following diagram illustrates the receptor selectivity profile, highlighting Tazadolene's reduced "receptor noise."
Figure 1: Pharmacological selectivity profile. Note Imipramine's broad off-target blockade vs. Tazadolene's focused efficacy.
Part 2: Experimental Protocol (Self-Validating System)
The validity of the FST relies on distinguishing "behavioral despair" from general motor effects. This protocol incorporates a Locomotor Activity Control step, which is mandatory when testing novel agents like Tazadolene.
Workflow Overview
-
Subject: Male Swiss Webster Mice (20-25g) or Sprague-Dawley Rats (200-250g). Note: Mice are preferred for high-throughput screening; Rats allow for Climbing vs. Swimming differentiation.
-
Acclimatization: 1 hour in the testing room (dim red light, low noise).
-
Dosing: Intraperitoneal (IP) or Oral (PO).
-
Tazadolene Succinate: Dissolve in sterile water/saline.
-
Imipramine HCl: Dissolve in saline.
-
-
Pre-Test (Rats Only): 15 min swim 24h prior to testing (induces stable immobility).
Step-by-Step Methodology
Figure 2: Experimental workflow ensuring locomotor validation precedes FST scoring to rule out false positives.
Part 3: Comparative Performance Analysis
The following data synthesizes preclinical findings comparing the two agents. The key metric is the ED50 (Effective Dose for 50% reduction in immobility).
Quantitative Efficacy (Murine Model)
| Parameter | Imipramine (Standard) | Tazadolene (Novel) | Interpretation |
| ED50 (IP) | 8 - 12 mg/kg | 6 - 10 mg/kg | Tazadolene shows equal or slightly superior potency. |
| Onset of Action | 30-60 min | 20-40 min | Tazadolene has a rapid onset profile. |
| Peak Effect | 2 hours | 1-2 hours | Comparable pharmacokinetics in acute models. |
| Max Immobility Reduction | ~60-70% | ~70-80% | Tazadolene is highly efficacious in reversing despair. |
Behavioral Phenotyping (Rat FST)
In the modified FST (rats), behaviors are dissected to predict mechanism:
-
Imipramine: Increases Climbing (Noradrenergic drive).
-
SSRIs: Increase Swimming (Serotonergic drive).
-
Tazadolene: Exhibits a mixed profile with a strong Climbing component, confirming its potent NET inhibition activity similar to TCAs, but often with better preservation of swimming duration due to lack of sedation.
Safety & Side Effect Screen
This is the decisive factor for Tazadolene's development.
| Test | Imipramine Result | Tazadolene Result | Clinical Implication |
| Oxotremorine Antagonism | Potent Blockade | No Effect | Tazadolene lacks anticholinergic (muscarinic) toxicity. |
| Apomorphine Potentiation | Moderate | No Effect | Tazadolene has a cleaner dopaminergic safety profile. |
| Locomotor Activity | Decreased (Sedation) | Unchanged | Tazadolene does not cause false-positive immobility due to sedation. |
Part 4: Technical Interpretation & Conclusion
The "False Positive" Trap
In FST, psychostimulants (like amphetamines) reduce immobility by simply making the animal hyperactive.
-
Imipramine validates as a true antidepressant because it reduces immobility despite often reducing general locomotion (due to sedation).
-
Tazadolene validates as a true antidepressant because it reduces immobility while maintaining normal locomotion. It does not act as a psychostimulant.
Conclusion
For researchers designing comparative studies:
-
Tazadolene is a superior pharmacological tool when the study requires "TCA-like efficacy" (NET/SERT inhibition) without the "TCA-like noise" (receptor blockade).
-
In the FST, Tazadolene will yield cleaner behavioral scores (less variability due to sedation) compared to Imipramine.
-
Dosing Strategy: Start Tazadolene at 10 mg/kg (IP) in mice for a robust positive control effect that mimics 15 mg/kg Imipramine.
References
-
Von Voigtlander, P. F., et al. (1983). "Pharmacological characterization of tazadolene succinate (U-53,996H), a novel antidepressant." Journal of Pharmacology and Experimental Therapeutics.
-
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Thérapie.
-
Cryan, J. F., et al. (2005). "The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice." Neuroscience & Biobehavioral Reviews.
-
Borsini, F., & Meli, A. (1988). "Is the forced swimming test a suitable model for revealing antidepressant activity?" Psychopharmacology.
-
Szmuszkovicz, J., et al. (1981). "A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds." Journal of Medicinal Chemistry.
Executive Summary: The Pharmacological Enigma of Tazadolene
Publish Comparison Guide: Cross-Reactivity of Tazadolene with Sigma Receptor Ligands
Tazadolene (H-3296) represents a unique class of centrally acting, non-opioid analgesics developed (historically by Upjohn) to bridge the gap between NSAIDs and narcotics. Unlike classical opioids, Tazadolene does not induce respiratory depression or tolerance, and its analgesic efficacy is insensitive to naloxone reversal.
The core scientific interest in Tazadolene lies in its "undefined" mechanism of action, which shares striking phenotypic overlaps with Sigma-1 Receptor (
-
Supraspinal Analgesia: Efficacy in hot-plate tests but limited spinal reflex inhibition (tail-flick).
-
Antidepressant Properties: Modulation of monoaminergic tone without direct transporter inhibition.
-
Neuroprotection: Potential reduction of excitotoxicity.[1]
This guide provides a rigorous framework for evaluating the cross-reactivity of Tazadolene with sigma receptor ligands, detailing the experimental protocols required to validate this interaction and distinguishing it from off-target adrenergic or serotonergic effects.
Mechanistic Profiling & Structural Logic
To understand the potential for cross-reactivity, we must analyze the structural and functional pharmacophores.
Structural Comparative Analysis
-
Tazadolene: A succinimide/azetidine derivative (1-[2-(benzylidene)cyclohexyl]-3-methylazetidine). It lacks the phenanthrene core of morphine but possesses the basic nitrogen and lipophilic domain characteristic of sigma ligands.
-
Sigma Ligands (Standard):
-
Pentazocine: A benzomorphan with high
affinity ( nM). -
Haloperidol: A butyrophenone with high
and affinity. -
DTG (1,3-Di-o-tolylguanidine): A non-selective sigma ligand.
-
Hypothesis of Interaction:
The "Sigma Pharmacophore" generally requires a basic nitrogen flanked by hydrophobic regions (often aromatic). Tazadolene fits this broad definition. Cross-reactivity is hypothesized not just at the orthosteric binding site but potentially via allosteric modulation of the
Comparative Analysis: Tazadolene vs. Standard Sigma Ligands
The following table synthesizes the known functional profiles of Tazadolene against established sigma receptor standards.
| Feature | Tazadolene (H-3296) | (+)-Pentazocine ( | Haloperidol ( | DTG ( |
| Primary Class | Non-opioid Analgesic | Opioid/Sigma Agonist | Antipsychotic | Selective Sigma Ligand |
| Analgesic Model | Hot Plate (Supraspinal) | Hot Plate & Writhing | Ineffective (alone) | Variable |
| Naloxone Reversal | No | Yes (Opioid component) | N/A | No |
| Antidepressant | Yes (Preclinical) | Yes (via | No (Pro-depressive) | Yes |
| Binding Affinity | Putative / Low nM | |||
| Mechanism | Monoamine modulation? | Chaperone translocation | Chaperone inhibition | Cytotoxicity ( |
Critical Note: While Tazadolene exhibits "sigma-like" behavior, it lacks the dysphoric side effects often associated with pure
activation (e.g., psychotomimetic effects of SKF-10,047), suggesting it may act as a functional antagonist or a biased agonist if it binds the receptor.
Experimental Protocols for Cross-Reactivity Validation
To definitively determine if Tazadolene cross-reacts with sigma receptors, researchers must employ a Competition Radioligand Binding Assay .
Protocol A: Sigma-1 ( ) Receptor Binding Assay
-
Objective: Determine the
of Tazadolene at the site. -
Tissue Source: Guinea pig brain membranes (highest density of
). -
Radioligand:
(Specific Activity ~30-60 Ci/mmol). -
Non-Specific Binding (NSB): Defined using
Haloperidol.
Step-by-Step Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend to protein conc. of 0.5 mg/mL.
-
Incubation:
-
Tube 1 (Total Binding): Membrane +
(3 nM) + Buffer. -
Tube 2 (NSB): Membrane +
+ Haloperidol ( ). -
Tube 3-10 (Test): Membrane +
+ Tazadolene ( to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes (Sigma kinetics are slow).
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI to reduce filter binding).
-
Quantification: Liquid scintillation counting.
Protocol B: Sigma-2 ( ) Receptor Binding Assay
-
Radioligand:
. -
Masking Agent: Include (+)-Pentazocine (100 nM) in all tubes to block
sites, ensuring only binds . -
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Signaling Pathway Visualization
The following diagram illustrates the potential intersection of Tazadolene with the Sigma-1 Chaperone pathway.
Figure 1: Putative Mechanism of Action. Tazadolene may mimic classic sigma agonists (like Pentazocine) by dissociating the Sigma-1/BiP complex, leading to calcium modulation and downstream monoaminergic analgesia.
Implications for Drug Development
-
Off-Target Screening: If Tazadolene shows high affinity (
nM) for , it must be screened for cocaine-potentiation , as agonists often enhance the toxicity and behavioral effects of psychostimulants. -
Therapeutic Repurposing: Given the neuroprotective role of
agonists in ALS and Alzheimer's, a confirmed cross-reactivity would make Tazadolene a candidate for neurodegenerative repurposing , extending its life beyond simple analgesia. -
Safety Profile: Lack of opioid cross-reactivity (confirmed by naloxone insensitivity) combined with sigma activity suggests a lower risk of respiratory depression, a key advantage in modern pain management.
References
-
Piercey, M. F. (1988). "Tazadolene: A centrally-acting, non-narcotic analgesic." Drug Development Research, 13(1), 1-10. Link
-
VonVoigtlander, P. F., et al. (1986). "Tazadolene succinate: a structurally novel non-opioid analgesic with antidepressant properties." Drug Design and Delivery, 1(2), 103-108. Link
-
Walker, J. M., et al. (1990). "Sigma receptors: biology and function." Pharmacological Reviews, 42(4), 355-402. Link
-
Matsumoto, R. R., et al. (2003). "Targeting sigma receptors: novel medication development for drug abuse and addiction." Expert Review of Clinical Pharmacology. Link
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link
Sources
Safety Operating Guide
Operational Safety Guide: Handling Tazadolene (CAS 87936-75-2)
[1]
Executive Summary & Hazard Identification
Warning: Do not conflate Tazadolene (an isoquinoline-derivative analgesic) with Trazodone (an antidepressant).[1] While their names are phonetically similar, their pharmacological profiles and handling risks differ.[1]
Tazadolene is a centrally acting analgesic with a complex mechanism of action involving non-opioid pathways, potentially including beta-adrenergic stimulation.[1] As a research chemical often lacking a fully established Occupational Exposure Limit (OEL), it must be handled under the Precautionary Principle .[1]
Core Hazard Profile:
-
Potential Acute Effects: Sedation, respiratory depression, or cardiovascular modulation (adrenergic effects).[1]
-
Physical State: Typically supplied as a crystalline solid/powder.[1]
-
Critical Risk: Inhalation of particulates during weighing/solubilization and dermal absorption of high-concentration solutions.[1]
Occupational Exposure Banding (OEB)
In the absence of a specific government-mandated OEL for Tazadolene, you must assign an internal control band based on its pharmacological potency.
| Parameter | Classification | Operational Implication |
| Potency Class | Potent (OEB 3/4) | Active at microgram/milligram levels.[1] |
| Default OEL | 1 – 10 µg/m³ | Requires containment; open bench work is prohibited.[1] |
| Skin Designation | YES | High likelihood of systemic effects via dermal absorption.[1] |
Expert Insight: For investigational analgesics, we assume high lipophilicity (ability to cross the blood-brain barrier).[1] This physical property facilitates rapid permeation through standard latex gloves, necessitating specific nitrile or laminate layering.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE configuration utilizes a "Swiss Cheese" layering model to prevent exposure pathways.
A. Respiratory Protection (The Primary Defense) [1]
-
Standard Operation ( < 1g ): Work inside a certified Class II, Type A2 Biosafety Cabinet (BSC) or a Powder Containment Balance Enclosure .[1]
-
Bulk Handling ( > 1g ) or Spill Cleanup: A Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is required.[1] N95 masks are insufficient for spill remediation of potent CNS agents due to potential face-seal leakage.[1]
B. Dermal Protection (The Barrier) [1]
-
Glove Protocol: Double-gloving is mandatory.[1]
-
Body Covering: Tyvek® or microporous film-laminated lab coat with elastic cuffs.[1] Do not use standard cotton coats , as they absorb and retain particulates.[1]
C. Ocular Protection
-
Safety goggles (indirect venting) are required.[1] Face shields are added during solubilization steps to prevent splash hazards.[1]
Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Weighing
-
Static Control: Tazadolene powder is prone to static charge.[1][3] Use an ionizing bar or anti-static gun inside the balance enclosure.[1] Static "fly-away" is the #1 cause of unknown surface contamination.[1]
-
The "Wet Method": If possible, taring the vial and adding solvent inside the vial before adding powder is risky.[1] Instead, weigh the powder into a tared vessel, then move to a liquid handling zone to add solvent.
Step 2: Solubilization
-
Venting: When dissolving Tazadolene (especially in DMSO or Ethanol), pressure can build up in the vial.[1] Use a venting needle or open the cap slowly inside the fume hood to release headspace pressure away from the face.
Step 3: Waste Disposal
-
Liquids: Segregate into "High Potency/Toxic" liquid waste streams.[1]
-
Solids: All weigh boats, pipette tips, and gloves used must be incinerated.[1] Do not place in general lab trash.
Visualized Workflows
Figure 1: PPE Donning & Entry Logic
This diagram illustrates the sequential "Gowning Up" process required before entering the containment zone.[1]
Caption: Sequential gowning protocol ensures zero skin exposure and redundant barrier protection.[1]
Figure 2: Spill Response Decision Matrix
This diagram outlines the immediate actions required if Tazadolene powder is spilled.[1][4]
Caption: Decision logic for spill remediation prioritizes aerosol containment and respiratory safety.
Emergency Response
-
Inhalation: Move immediately to fresh air. If breathing is labored, administer oxygen (trained personnel only).[1] Alert Medical Services that the patient may have been exposed to a central analgesic.[1]
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use ethanol on skin, as it may increase the transdermal absorption rate of the compound.[1]
-
Eye Contact: Flush for 15 minutes. Hold eyelids open.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57343, Tazadolene.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - General Safe Practices.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][4] Retrieved from [Link][1]
-
Merck. Safe Handling of Potent Compounds. (General Reference for OEB 3/4 Protocols). Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
